molecular formula C9H9ClN2 B13679689 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13679689
M. Wt: 180.63 g/mol
InChI Key: LWGZRQDMPMIPLD-UHFFFAOYSA-N
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Description

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the reaction of 4-chloro-2,6-dimethylbenzene-1,3-diamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metals may be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis. The chlorine and methyl groups enhance its binding affinity and specificity towards these targets. Pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzimidazole
  • 4-chlorobenzimidazole
  • 2,4-dimethylbenzimidazole

Uniqueness

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced antimicrobial activity and better pharmacokinetic profiles .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2,4-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)

InChI Key

LWGZRQDMPMIPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C)Cl

Origin of Product

United States

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